molecular formula C7H12BrNO B154447 1-(Bromoacetyl)piperidine CAS No. 1796-25-4

1-(Bromoacetyl)piperidine

Cat. No. B154447
CAS RN: 1796-25-4
M. Wt: 206.08 g/mol
InChI Key: GWJIPNKXIAJCPA-UHFFFAOYSA-N
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Description

1-(Bromoacetyl)piperidine is a compound with the empirical formula C7H12BrNO and a molecular weight of 206.08 . It is used in pharmaceutical testing .


Synthesis Analysis

Piperidine derivatives are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method for synthesizing 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of 1-(Bromoacetyl)piperidine is C7H12BrNO . The average mass is 206.080 Da and the monoisotopic mass is 205.010223 Da .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(Bromoacetyl)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive bromoacetyl group allows for facile nucleophilic substitution reactions, making it a versatile building block for constructing complex molecular architectures found in drugs .

Development of Anticancer Agents

Research has indicated that piperidine derivatives, including those related to 1-(Bromoacetyl)piperidine, show promise in the development of anticancer agents. They can interfere with cancer cell proliferation and may induce apoptosis through various biochemical pathways .

Biochemical Research

In biochemistry, 1-(Bromoacetyl)piperidine is used to study protein interactions and mechanisms. It can act as an alkylating agent to modify cysteine residues in proteins, aiding in the understanding of protein structure and function .

Organic Synthesis Methodology

This compound is employed in organic synthesis research to develop new methodologies. For example, it can be used to create new piperidine derivatives through cyclization reactions, which are important in medicinal chemistry .

Drug Discovery

The piperidine ring is a common motif in many FDA-approved drugs. As such, 1-(Bromoacetyl)piperidine plays a role in the discovery and development of new therapeutic agents, particularly in the field of neurology and psychiatry .

Industrial Applications

While not directly used in industrial applications, 1-(Bromoacetyl)piperidine serves as a precursor for compounds that are. Its derivatives may be used in the production of materials with specific properties or in the synthesis of agrochemicals .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a hazardous substance. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-bromo-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJIPNKXIAJCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445363
Record name 1-(Bromoacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1796-25-4
Record name 1-(Bromoacetyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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